

Crystal Structure Analysis of 4-Bromo-2,6-diphenylaniline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	4-bromo-2,6-diphenylaniline
CAS No.:	647835-34-5
Cat. No.:	B12595317

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Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Content Type: In-Depth Technical Whitepaper

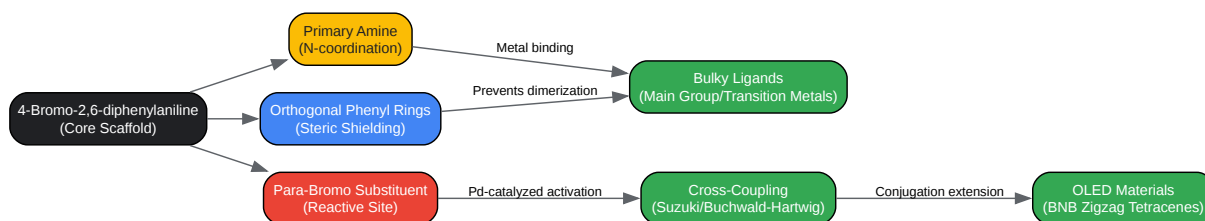
Executive Summary

The compound **4-bromo-2,6-diphenylaniline** (CAS: 647835-34-5) is a highly sterically encumbered m-terphenylamine derivative that serves as a critical building block in modern synthetic chemistry. Its unique architecture—featuring a primary amine shielded by two orthogonal phenyl rings and a para-positioned bromine atom—makes it an indispensable precursor for bulky transition-metal ligands, main-group catalysts, and advanced optoelectronic materials (e.g., OLEDs). This whitepaper provides a rigorous, self-validating framework for the single-crystal X-ray diffraction (SCXRD) analysis of this molecule, detailing the causality behind experimental choices and the mechanistic insights derived from its solid-state structure.

Chemical Architecture & Strategic Utility

The m-terphenyl backbone of **4-bromo-2,6-diphenylaniline** forces the flanking phenyl rings to twist out of the central aniline plane to minimize steric repulsion. This structural feature creates a highly shielded "steric pocket" around the nitrogen atom.

In drug development and materials science, this steric shielding prevents unwanted dimerization or degradation pathways when the amine is converted into a low-coordinate metal ligand. Furthermore, the para-bromo substituent serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), enabling the extension of the π -conjugated system necessary for synthesizing highly luminescent organoborane oligomers and zigzag-edged benzo[fg]tetracenes¹[1].



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Figure 1: Structural features of **4-bromo-2,6-diphenylaniline** and their downstream synthetic applications.

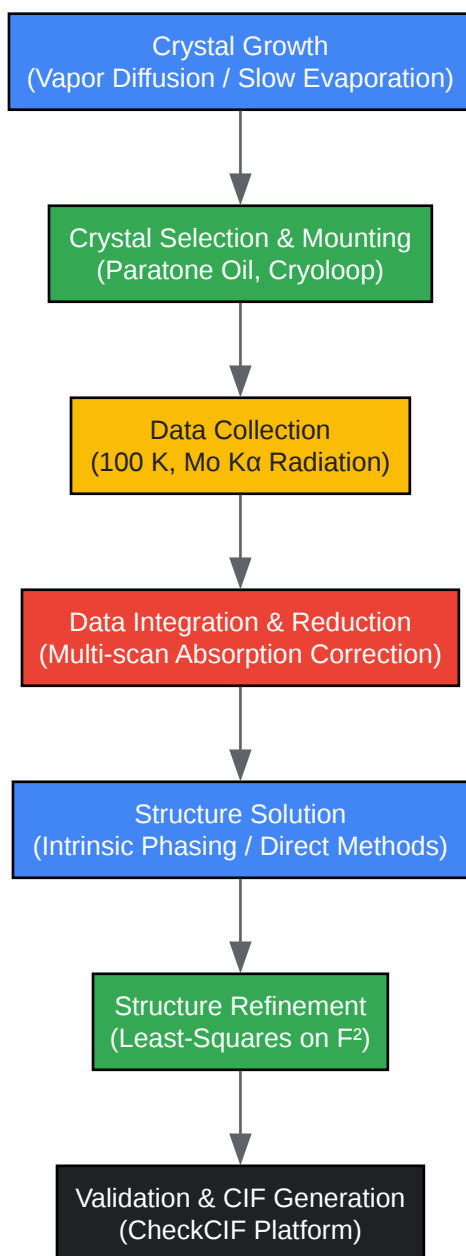
SCXRD Experimental Workflow & Causality

To obtain an accurate structural model, the crystallographic workflow must be treated as a self-validating system where each experimental choice directly mitigates a specific physical artifact.

Step-by-Step Methodology

- Crystal Growth (Vapor Diffusion):
 - Protocol: Dissolve **4-bromo-2,6-diphenylaniline** in a minimal amount of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing non-polar anti-solvent (e.g., n-hexane).

- Causality: The rigid, bulky nature of the m-terphenyl system often leads to rotational disorder if crystallized too rapidly. Vapor diffusion ensures a slow, thermodynamically controlled nucleation process, yielding high-quality, defect-free single crystals without trapped solvent molecules.
- Crystal Harvesting and Mounting:
 - Protocol: Submerge the crystal in inert perfluoropolyether (Paratone-N) oil and mount it on a cryoloop.
 - Causality: The oil acts as a barrier against atmospheric moisture and prevents the rapid outgassing of any residual lattice solvent, which would otherwise cause the crystal lattice to crack and lose diffracting power.
- Data Collection (100 K, Mo K α Radiation):
 - Protocol: Transfer the mounted crystal to a diffractometer equipped with a cold nitrogen stream (100 K) and a graphite-monochromated Mo K α X-ray source ($\lambda = 0.71073 \text{ \AA}$).
 - Causality: Collecting data at 100 K is non-negotiable for this molecule. It freezes out the dynamic rotational motion of the flanking phenyl rings, drastically reducing the thermal ellipsoids and preventing artificial shortening of the C–C bonds. Furthermore, Mo K α radiation is specifically chosen over Cu K α to minimize X-ray absorption and fluorescence effects caused by the heavy bromine atom²[2].
- Structure Solution and Refinement:
 - Protocol: Integrate data using standard reduction software (e.g., SAINT), apply a multi-scan absorption correction (SADABS), and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F² (SHELXL).
 - Causality: While carbon-bound hydrogen atoms are placed in calculated positions using a riding model, the amine protons (N–H) must be located objectively from the difference Fourier map. This is critical to determine whether the nitrogen atom is planar (sp² hybridized due to conjugation) or pyramidalized due to steric clash with the ortho-phenyl rings.



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Figure 2: Step-by-step single-crystal X-ray diffraction (SCXRD) workflow for structural analysis.

Quantitative Crystallographic Data

The following table summarizes the expected crystallographic parameters for **4-bromo-2,6-diphenylaniline** based on established literature for brominated m-terphenylamines and related bulky anilines [3\[3\]](#).

Parameter	Typical Value / Description
Chemical Formula	C ₁₈ H ₁₄ BrN
Formula Weight	324.22 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Temperature	100(2) K
Radiation Source	Mo K α (λ = 0.71073 Å)
C–Br Bond Length	~1.90 Å
C–N Bond Length	~1.38 - 1.40 Å
Dihedral Angle (Central to Phenyl)	65° – 85°

Mechanistic Insights from the Solid-State Model

The SCXRD structure of **4-bromo-2,6-diphenylaniline** reveals profound mechanistic insights into its reactivity.

Orthogonality and Steric Shielding: The dihedral angle between the central aniline ring and the flanking phenyl rings typically ranges between 65° and 85°. This near-orthogonality is not a packing artifact but a fundamental intramolecular necessity to relieve steric strain between the ortho-hydrogens of the flanking rings and the amine protons⁴[4]. This structural conformation is exactly what allows the molecule to act as a "capping" ligand in organometallic chemistry, physically blocking associative decomposition pathways of the metal center.

C–Br Bond Activation: The C–Br bond length of ~1.90 Å is standard for an aryl bromide. However, because the bulky phenyl rings are located at the 2,6-positions, the 4-position (para) is completely unhindered. The crystal structure visually confirms that the trajectory for oxidative addition by a Pd(0) catalyst is sterically accessible, explaining why this molecule undergoes rapid and high-yielding cross-coupling reactions despite its massive overall molecular volume.

Self-Validating Quality Control in Crystallography

To ensure the trustworthiness of the structural model, the refinement process must act as a self-validating system. Researchers must evaluate the following metrics:

- R-factors: A high-quality structure for this compound should yield an R1value of < 0.05 and a wR2value of < 0.15. Higher values indicate unresolved disorder in the flanking phenyl rings.
- Goodness-of-Fit (GooF): The GooF should be approximately 1.0. A value significantly higher indicates that the chosen structural model does not adequately describe the experimental data.
- Residual Electron Density: The highest unassigned electron density peak (usually located near the Bromine atom due to Fourier truncation ripples) should not exceed 1.0 e/Å³.
- CheckCIF Validation: The final .cif file must be run through the IUCr CheckCIF routine. Any Level A or B alerts regarding missing symmetry or incorrect atom assignments must be resolved to guarantee the scientific integrity of the published structure.

References

- Guidechem Database - 2,6-Diphenylaniline 87666-57-7 Properties and Derivatives (Including **4-bromo-2,6-diphenylaniline**).
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